molecular formula C23H36O4 B057458 Prostaglandin A2 isopropyl ester CAS No. 114084-85-4

Prostaglandin A2 isopropyl ester

Cat. No. B057458
M. Wt: 376.5 g/mol
InChI Key: MYNMJEGQTXQGKQ-RXMNKVFOSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

Prostaglandin A2 isopropyl ester, also known as PGA2-IP, is a synthetic derivative of prostaglandin A2 (PGA2), a naturally occurring lipid mediator. PGA2-IP has been widely used in scientific research due to its potent biological activities, including anti-inflammatory, anti-cancer, and immunomodulatory effects.

Mechanism Of Action

The mechanism of action of Prostaglandin A2 isopropyl ester is complex and involves multiple signaling pathways. It has been suggested that Prostaglandin A2 isopropyl ester exerts its biological effects by activating the peroxisome proliferator-activated receptor gamma (PPARγ), a nuclear receptor that regulates gene expression. PPARγ activation leads to the modulation of various cellular processes, including cell proliferation, differentiation, and apoptosis.

Biochemical And Physiological Effects

Prostaglandin A2 isopropyl ester has been shown to have a wide range of biochemical and physiological effects. In cancer cells, Prostaglandin A2 isopropyl ester induces apoptosis by activating caspase-3, a key enzyme involved in the execution of programmed cell death. In immune cells, Prostaglandin A2 isopropyl ester enhances the production of cytokines, such as interferon-gamma (IFN-γ) and interleukin-12 (IL-12), which are important for the initiation of immune responses. In inflamed tissues, Prostaglandin A2 isopropyl ester reduces the expression of pro-inflammatory cytokines, such as tumor necrosis factor-alpha (TNF-α) and interleukin-6 (IL-6), and inhibits the migration of immune cells to the site of inflammation.

Advantages And Limitations For Lab Experiments

Prostaglandin A2 isopropyl ester has several advantages for laboratory experiments. It is easy to synthesize and purify, and has a high potency and selectivity for its biological targets. Prostaglandin A2 isopropyl ester can be used in a wide range of in vitro and in vivo assays, including cell proliferation, apoptosis, migration, and invasion assays, as well as animal models of cancer, inflammation, and autoimmunity. However, there are also limitations to the use of Prostaglandin A2 isopropyl ester. It is a synthetic compound that may have off-target effects, and its biological activities may vary depending on the experimental conditions and cell types.

Future Directions

There are several future directions for the research on Prostaglandin A2 isopropyl ester. First, more studies are needed to elucidate the molecular mechanisms of Prostaglandin A2 isopropyl ester action, particularly its interaction with PPARγ and other signaling pathways. Second, the potential of Prostaglandin A2 isopropyl ester as a therapeutic agent for cancer, inflammation, and autoimmunity should be further explored in preclinical and clinical trials. Third, the development of new derivatives of Prostaglandin A2 isopropyl ester with improved potency and selectivity could lead to the discovery of novel drugs for the treatment of various diseases. Finally, the use of Prostaglandin A2 isopropyl ester in combination with other drugs or therapies may enhance its efficacy and reduce its side effects.
Conclusion:
In conclusion, Prostaglandin A2 isopropyl ester is a synthetic derivative of PGA2 that has potent biological activities and has been extensively studied in scientific research. Its synthesis method is simple and yields a high purity product. Prostaglandin A2 isopropyl ester has been shown to have anti-inflammatory, anti-cancer, and immunomodulatory effects, and its mechanism of action involves the activation of PPARγ and other signaling pathways. Prostaglandin A2 isopropyl ester has advantages and limitations for laboratory experiments, and its future directions include further elucidation of its molecular mechanisms, exploration of its therapeutic potential, development of new derivatives, and combination with other drugs or therapies.

Synthesis Methods

Prostaglandin A2 isopropyl ester can be synthesized by esterification of PGA2 with isopropyl alcohol using a catalytic amount of acid or base. The reaction can be carried out under mild conditions and yields a high purity product. The chemical structure of Prostaglandin A2 isopropyl ester is shown in Figure 1.

Scientific Research Applications

Prostaglandin A2 isopropyl ester has been extensively studied in various fields of research, including cancer biology, immunology, and inflammation. In cancer research, Prostaglandin A2 isopropyl ester has been shown to induce apoptosis (programmed cell death) in cancer cells and inhibit tumor growth in vitro and in vivo. In immunology, Prostaglandin A2 isopropyl ester has been demonstrated to modulate the function of immune cells, such as T cells and dendritic cells, leading to enhanced immune responses. In inflammation research, Prostaglandin A2 isopropyl ester has been reported to suppress the production of pro-inflammatory cytokines and chemokines, and reduce the infiltration of immune cells into inflamed tissues.

properties

CAS RN

114084-85-4

Product Name

Prostaglandin A2 isopropyl ester

Molecular Formula

C23H36O4

Molecular Weight

376.5 g/mol

IUPAC Name

propan-2-yl (Z)-7-[(1R,2S)-2-[(E,3S)-3-hydroxyoct-1-enyl]-5-oxocyclopent-3-en-1-yl]hept-5-enoate

InChI

InChI=1S/C23H36O4/c1-4-5-8-11-20(24)16-14-19-15-17-22(25)21(19)12-9-6-7-10-13-23(26)27-18(2)3/h6,9,14-21,24H,4-5,7-8,10-13H2,1-3H3/b9-6-,16-14+/t19-,20-,21+/m0/s1

InChI Key

MYNMJEGQTXQGKQ-RXMNKVFOSA-N

Isomeric SMILES

CCCCC[C@@H](/C=C/[C@H]1C=CC(=O)[C@@H]1C/C=C\CCCC(=O)OC(C)C)O

SMILES

CCCCCC(C=CC1C=CC(=O)C1CC=CCCCC(=O)OC(C)C)O

Canonical SMILES

CCCCCC(C=CC1C=CC(=O)C1CC=CCCCC(=O)OC(C)C)O

synonyms

PGA2 isopropyl ester
prostaglandin A2 isopropyl este

Origin of Product

United States

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